N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Catalog No.
S13307326
CAS No.
133626-59-2
M.F
C15H15N3OS
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-p...

CAS Number

133626-59-2

Product Name

N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

IUPAC Name

6-methyl-11-(methylsulfanylmethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C15H15N3OS/c1-17-12-7-3-4-8-13(12)18(10-20-2)14-11(15(17)19)6-5-9-16-14/h3-9H,10H2,1-2H3

InChI Key

RMMBEQOIXMTKHG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C3=C(C1=O)C=CC=N3)CSC

N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the family of benzodiazepines and pyrido-benzodiazepines. This compound features a unique structure that combines a pyridine ring with a benzodiazepine moiety, which contributes to its distinctive chemical properties and potential biological activities. The presence of methyl and methylthio groups enhances its lipophilicity, potentially affecting its pharmacokinetics and biological interactions.

The chemical reactivity of N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be attributed to the functional groups present in its structure. Common reactions may include:

  • Nucleophilic substitutions: The methylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Oxidation reactions: The compound may undergo oxidation at the sulfur atom or the nitrogen atoms, producing sulfoxides or N-oxides respectively.
  • Hydrolysis: In aqueous environments, hydrolysis could occur, particularly if ester or amide bonds are present in related derivatives.

Research indicates that compounds similar to N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one exhibit various biological activities. These may include:

  • Anxiolytic effects: As with many benzodiazepines, this compound may possess anxiolytic properties by modulating GABA receptors.
  • Anticonvulsant activity: Some derivatives have shown promise in reducing seizure activity in preclinical studies.
  • Neuroprotective effects: Potential neuroprotective mechanisms have been suggested based on structural similarities with known neuroprotective agents.

Synthesis of N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation reactions: Initial formation of the pyridine and benzodiazepine frameworks through condensation of appropriate precursors.
  • Methylation: Introduction of the methyl and methylthio groups via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  • Cyclization: Final cyclization steps to form the dihydrobenzodiazepine structure.

The applications of N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one extend into several fields:

  • Pharmaceuticals: Potential use as an anxiolytic or anticonvulsant medication.
  • Research: Used as a chemical probe in neuropharmacological studies to understand GABAergic mechanisms.
  • Chemical Intermediates: May serve as intermediates in the synthesis of more complex pharmaceutical agents.

Interaction studies involving N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one focus on its binding affinity to neurotransmitter receptors. Key interactions include:

  • GABA Receptors: Investigating how this compound modulates GABA receptor activity can provide insights into its anxiolytic potential.
  • Enzyme Inhibition Studies: Understanding its role as an inhibitor or substrate for metabolic enzymes could elucidate its pharmacokinetic profile.

N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one shares structural similarities with several other compounds in the benzodiazepine class. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUniqueness
N11-(2-Fluoroethyl)-N5-Methyl-6H-Dipyrido[3,2-B:2',3'-E][1,4]Diazepin-6-OneFluoroalkyl substitutionAnxiolyticFluoroalkyl group enhances potency
N11-(2-Hydroxyethyl)-N6-Methyl-6H-Dipyrido[2,3-B][1,4]Diazepin-6-OneHydroxyalkyl substitutionAnticonvulsantHydroxy group increases water solubility
N11-Cyclopropyl-N5-Methyldihydro-Dipyrido[3,2-B:2',3'-E][1,4]DiazepinCyclopropyl groupNeuroprotectiveCyclopropyl enhances receptor selectivity

The unique combination of methyl and methylthio groups in N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one distinguishes it from other compounds by potentially influencing both pharmacodynamics and pharmacokinetics in ways that warrant further investigation.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

285.09358328 g/mol

Monoisotopic Mass

285.09358328 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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